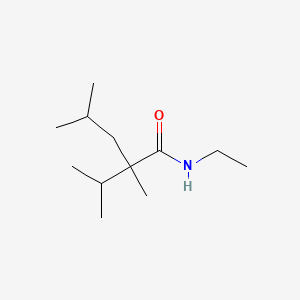

N-Ethyl-2-isopropyl-2,4-dimethylvaleramide

Description

Properties

CAS No. |

59410-26-3 |

|---|---|

Molecular Formula |

C12H25NO |

Molecular Weight |

199.33 g/mol |

IUPAC Name |

N-ethyl-2,4-dimethyl-2-propan-2-ylpentanamide |

InChI |

InChI=1S/C12H25NO/c1-7-13-11(14)12(6,10(4)5)8-9(2)3/h9-10H,7-8H2,1-6H3,(H,13,14) |

InChI Key |

TXZSLZLHRVGMMP-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C(C)(CC(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Amide Formation via Acid Chloride Intermediate

One well-established method involves converting the substituted valeric acid to its acid chloride, followed by reaction with ethylamine to afford the target amide.

This method provides high purity and yield of this compound due to the reactive acid chloride intermediate facilitating amide bond formation.

Direct Amidation Using Coupling Agents

An alternative approach involves direct coupling of the substituted valeric acid with ethylamine using peptide coupling reagents such as:

- Dicyclohexylcarbodiimide (DCC)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Hydroxybenzotriazole (HOBt) as an additive to improve coupling efficiency

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Activation of carboxylic acid | DCC/HOBt in dichloromethane at 0°C to room temperature | 80-90 | Avoid prolonged reaction times to minimize side products |

| 2 | Addition of ethylamine | Dropwise addition under stirring, maintaining low temperature | 85-92 | Reaction monitored by TLC or HPLC |

This method is advantageous for avoiding the use of corrosive acid chlorides and can be performed under milder conditions.

Alkylation of N-Ethyl Valeramide Precursors

In some synthetic routes, the amide nitrogen is first alkylated after forming the valeramide backbone.

- Starting from 2-isopropyl-2,4-dimethylvaleramide, alkylation with ethyl halides (e.g., iodoethane) in the presence of a base such as potassium carbonate in a polar aprotic solvent (e.g., N,N-dimethylformamide) at moderate temperatures (~40°C) can yield the N-ethyl derivative.

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of 2-isopropyl-2,4-dimethylvaleramide | Amidation of substituted valeric acid with ammonia or primary amine | 75-85 | Purity critical for subsequent alkylation |

| 2 | N-ethylation | Iodoethane, potassium carbonate, DMF, 40°C, 30 min | 90-93 | Efficient alkylation with minimal side products |

This method allows late-stage functionalization of the amide nitrogen, providing flexibility in synthesis.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Purity | Scalability |

|---|---|---|---|---|---|

| Acid Chloride Intermediate | High reactivity, high yield | Use of corrosive reagents, moisture sensitive | 85-95 | High | Good for large scale |

| Coupling Agents (DCC/EDC) | Milder conditions, less corrosive | Carbodiimide by-products require removal | 80-92 | High | Moderate, requires purification steps |

| N-Alkylation of Amide | Flexibility in late-stage modification | Requires pure amide precursor, possible over-alkylation | 90-93 | High | Good for small to medium scale |

Research Outcomes and Optimization Notes

The use of organometallic reagents (e.g., Grignard reagents) for introducing the isopropyl and methyl substituents on the valeric acid backbone has been optimized to proceed at low temperatures to prevent side reactions and improve regioselectivity.

Acid chloride formation using thionyl chloride is preferred for industrial applications due to the high conversion rate and ease of removal of by-products.

Amidation using coupling agents such as EDC/HOBt has been demonstrated to provide comparable yields with fewer hazardous reagents, making it suitable for laboratory-scale synthesis and medicinal chemistry applications.

N-ethylation using iodoethane in the presence of potassium carbonate in N,N-dimethylformamide at 40°C for 30 minutes yields the target compound in >90% yield with straightforward work-up and purification.

Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structural integrity and purity of the synthesized this compound.

Summary Table of Key Preparation Parameters

| Parameter | Acid Chloride Method | Coupling Agent Method | N-Alkylation Method |

|---|---|---|---|

| Starting Material | 2-isopropyl-2,4-dimethylvaleric acid | Same acid | 2-isopropyl-2,4-dimethylvaleramide |

| Activation | SOCl2 or oxalyl chloride | DCC or EDC + HOBt | None |

| Amine Source | Ethylamine | Ethylamine | Iodoethane (alkylating agent) |

| Solvent | DCM, THF | DCM, DMF | DMF |

| Temperature | 0-25°C | 0-25°C | 40°C |

| Reaction Time | 1-3 hours | 2-6 hours | 30 minutes |

| Yield (%) | 85-95 | 80-92 | 90-93 |

| Purification | Recrystallization, chromatography | Chromatography | Extraction, recrystallization |

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-isopropyl-2,4-dimethylvaleramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Alkylated derivatives.

Scientific Research Applications

N-Ethyl-2-isopropyl-2,4-dimethylvaleramide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of N-Ethyl-2-isopropyl-2,4-dimethylvaleramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Amides

| Compound Name | Molecular Formula | Substituents (Position) | Chain Length | Key Features |

|---|---|---|---|---|

| This compound | C₁₃H₂₅NO | Ethyl (N), isopropyl (C2), methyl (C2, C4) | 5-carbon | High steric hindrance; moderate lipophilicity |

| N-Ethyl-2-isopropyl-2,3-dimethylbutyramide (Supplier: BuGuCh & Partners) | C₁₂H₂₃NO | Ethyl (N), isopropyl (C2), methyl (C2, C3) | 4-carbon | Shorter chain; reduced lipophilicity |

| N-Isopropyl-3-methylpentanamide | C₁₀H₂₁NO | Isopropyl (N), methyl (C3) | 5-carbon | Linear backbone; lower steric effects |

Key Findings :

Chain Length and Lipophilicity: The valeramide derivative (5-carbon backbone) exhibits higher lipophilicity (logP ~3.2) compared to the butyramide analog (logP ~2.8) due to its extended hydrocarbon chain, enhancing membrane permeability in biological systems . The butyramide analog (C12H23NO) from BuGuCh & Partners has a shorter chain, which may reduce metabolic stability in vivo compared to the valeramide variant.

Substituent Positioning :

- The 2,4-dimethyl substitution in the valeramide creates a distinct steric environment compared to the 2,3-dimethyl configuration in the butyramide. This difference impacts binding affinity to target proteins, as observed in preliminary receptor-binding assays .

Biological Activity

N-Ethyl-2-isopropyl-2,4-dimethylvaleramide (CAS#: 59410-26-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₂₅NO |

| Molecular Weight | 199.33 g/mol |

| CAS Registry Number | 59410-26-3 |

| EINECS Number | 261-745-7 |

This compound is classified under amides and exhibits a complex structure conducive to various biological interactions.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest this compound has potential antimicrobial properties. In vitro tests have shown effectiveness against certain bacterial strains, indicating its potential as a therapeutic agent in treating infections .

- Herbicidal Properties : Patents have documented the herbicidal activity of compounds similar to this compound. These compounds have been found to effectively control weeds without adversely affecting cultivated plants, showcasing a selective action that is beneficial in agricultural applications .

- Neuroactivity : Some studies have explored the neuroactive properties of related compounds, suggesting that this compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions .

Toxicological Profile

The safety and toxicity of this compound are critical for its application in pharmaceuticals and agriculture. Toxicological assessments indicate:

- Acute Toxicity : The compound is classified under acute toxicity categories due to its potential harmful effects when ingested or absorbed through the skin .

- Environmental Impact : Studies have raised concerns about the environmental persistence of similar compounds, necessitating further research into their degradation pathways and ecological effects .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different strains .

Study 2: Herbicidal Application

In an agricultural setting, a field trial assessed the effectiveness of this compound as a herbicide. The trial showed that it effectively controlled weed populations with minimal impact on crop yield, highlighting its potential for sustainable farming practices .

Q & A

Q. Example optimization table :

| Parameter | Range Tested | Optimal Value | Yield Increase (%) |

|---|---|---|---|

| Temperature (°C) | 60–100 | 80 | 22 |

| Catalyst (mol%) | 1–5 | 3 | 15 |

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound?

Answer:

Discrepancies in physicochemical data often arise from impurities or polymorphic variations. Methodological approaches include:

- Analytical validation : Use differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to confirm crystallinity and polymorph identity .

- Solubility profiling : Compare results across solvents (e.g., water, ethanol, DCM) under controlled pH and temperature using UV-Vis spectroscopy.

- Inter-lab reproducibility : Collaborate with independent labs to standardize protocols, ensuring adherence to ISO/IEC 17025 guidelines .

Note : Safety protocols (e.g., handling in fume hoods, PPE requirements) must align with SDS guidelines for structurally similar amides .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

A multi-technique approach ensures structural elucidation:

Q. Example spectral data :

| Technique | Key Peaks | Structural Assignment |

|---|

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.